2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine and methyl groups in the structure can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 4-fluoroaniline with 2-methylbenzaldehyde, followed by cyclization with appropriate reagents to form the imidazo[1,2-a]pyrazine core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methyl positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their pharmaceutical applications and similar heterocyclic structure.
Imidazo[1,2-a]pyrimidines: Widely studied for their diverse biological activities.
Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine: Investigated for its anticancer properties .
Uniqueness
2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to the presence of both fluorine and methyl groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15FN4 |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C19H15FN4/c1-13-4-2-3-5-16(13)22-19-18(14-6-8-15(20)9-7-14)23-17-12-21-10-11-24(17)19/h2-12,22H,1H3 |
InChI Key |
NTKBCHHCCDGYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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